molecular formula C24H24F3N5O B11245420 N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide

N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide

カタログ番号: B11245420
分子量: 455.5 g/mol
InChIキー: WELXMOPDVGTCLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

    N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide: , is a significant therapeutic agent used primarily for treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).

  • It belongs to a class of compounds called tyrosine kinase inhibitors (TKIs). Imatinib specifically targets and inhibits the activity of tyrosine kinases, which play a crucial role in cell signaling pathways.
  • The compound’s chemical structure consists of a benzamide core with a trifluoromethyl group and a pyrimidine ring substituted with a methyl group and a piperidine moiety.
  • 準備方法

    • Imatinib can be synthesized through several routes. One common method involves the condensation of 4-methyl-3-aminobenzoic acid with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group.
    • Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.
  • 化学反応の分析

    • Imatinib undergoes various chemical reactions:

        Reduction: Reduction of the nitro group to an amino group during synthesis.

        Substitution: Substitution reactions occur during the condensation step.

        Acylation: Formation of the benzamide core.

    • Common reagents include amines, acids, and reducing agents.
    • Major products include Imatinib itself and its various salts (e.g., mesylate, picrate, citrate).
  • 科学的研究の応用

      Chemistry: Imatinib’s structural studies provide insights into its binding interactions with tyrosine kinases, aiding drug design.

      Biology: It has applications in cell signaling research, especially related to kinases and cancer pathways.

      Medicine: Beyond CML and GISTs, Imatinib is investigated for other cancers and autoimmune diseases.

      Industry: Its industrial use extends to pharmaceutical production and drug development.

  • 作用機序

    • Imatinib selectively inhibits tyrosine kinases by binding to their ATP-binding sites. This prevents autophosphorylation and downstream signaling.
    • Key molecular targets include BCR-ABL (in CML), c-KIT (in GISTs), and PDGFR (platelet-derived growth factor receptor).
  • 類似化合物との比較

    • Imatinib’s uniqueness lies in its specific targeting of tyrosine kinases.
    • Similar compounds include:

        Dasatinib: Another TKI used in CML and GISTs.

        Sunitinib: Targets multiple kinases, including VEGFR and PDGFR.

        Nilotinib: Also used in CML treatment.

    特性

    分子式

    C24H24F3N5O

    分子量

    455.5 g/mol

    IUPAC名

    N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

    InChI

    InChI=1S/C24H24F3N5O/c1-16-14-21(32-12-3-2-4-13-32)31-23(28-16)30-20-10-8-19(9-11-20)29-22(33)17-6-5-7-18(15-17)24(25,26)27/h5-11,14-15H,2-4,12-13H2,1H3,(H,29,33)(H,28,30,31)

    InChIキー

    WELXMOPDVGTCLZ-UHFFFAOYSA-N

    正規SMILES

    CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4

    製品の起源

    United States

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。